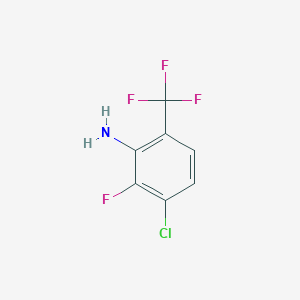

3-Chloro-2-fluoro-6-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-fluoro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDSWEWAMCTWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-2-fluoro-6-(trifluoromethyl)aniline CAS number

An In-Depth Technical Guide to 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline

This guide provides a comprehensive technical overview of this compound, a specialized halogenated aniline derivative. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, applications, and analytical control strategies, grounding all information in established scientific principles.

This compound, identified by the CAS Number 1092461-38-5 , is a highly functionalized aromatic amine.[1][2] Its structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom ortho to the amine, makes it a valuable and reactive intermediate in organic synthesis.

The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern medicinal chemistry. The -CF3 group is known to significantly enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3] As such, aniline derivatives like the one under discussion serve as critical starting materials for the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[3][4]

Molecular and Physicochemical Profile

Understanding the fundamental properties of a chemical is paramount for its effective application in synthesis and process development.

Chemical Structure and Identifiers

The unique substitution pattern on the aniline ring dictates the chemical reactivity and physical properties of the molecule.

Caption: 2D Structure of this compound.

Physicochemical Data

While extensive experimental data for this compound is not widely published, the properties of the closely related analogue, 3-Chloro-2-(trifluoromethyl)aniline (CAS 432-21-3), provide a useful reference point. The additional fluorine atom in the target molecule will influence properties such as boiling point, density, and polarity.

| Property | Value (for analogue: 3-Chloro-2-(trifluoromethyl)aniline) | Reference |

| CAS Number | 432-21-3 | [3][5][6][7] |

| Molecular Formula | C₇H₅ClF₃N | [3][5][6] |

| Molecular Weight | 195.57 g/mol | [3][5][6] |

| Boiling Point | ~238.2 °C at 760 mmHg | [3][5] |

| Density | ~1.4 g/cm³ | [3][5] |

| LogP (Octanol/Water) | 3.43 | [5] |

| Flash Point | 97.9 °C | [3][5] |

Synthesis and Chemical Reactivity

A Plausible Synthetic Pathway

Trifluoromethylated anilines are typically synthesized via the nitration of a corresponding trifluoromethyl-substituted benzene derivative, followed by the chemical reduction of the nitro group.[4] A logical and industrially viable route to this compound would likely start from 1-chloro-2-fluoro-4-(trifluoromethyl)benzene.

The process involves two key transformations:

-

Regioselective Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring. The directing effects of the existing substituents (Cl, F, CF₃) are critical for achieving the desired isomer.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amine (-NH₂) using standard reduction methods, such as catalytic hydrogenation or metal-acid reduction.

Caption: Proposed synthetic workflow for the target aniline derivative.

This approach is cost-effective and utilizes common industrial reagents. The primary challenge lies in controlling the regioselectivity of the nitration step to maximize the yield of the desired 2-nitro intermediate.

Key Chemical Reactions

The amine functionality of this compound is a reactive handle for numerous organic transformations, making it a versatile building block. Common reactions include:

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -Br) via Sandmeyer-type reactions.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Alkylation: Introduction of alkyl groups onto the nitrogen atom.

-

Coupling Reactions: Participation as a nucleophile in various cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex molecular architectures.

Applications in Drug Discovery and Development

The primary industrial application of this compound is as an intermediate in the synthesis of high-value molecules, particularly for the pharmaceutical and agrochemical sectors.[3][4]

The presence of three distinct halogen-based substituents (-Cl, -F, -CF₃) provides a unique electronic and steric profile. The trifluoromethyl group, in particular, is a bioisostere for other groups and is prized for its ability to:

-

Increase Metabolic Stability: The high strength of the C-F bond resists metabolic cleavage by cytochrome P450 enzymes, often prolonging the half-life of a drug.

-

Enhance Lipophilicity: The -CF₃ group increases the molecule's affinity for lipid environments, which can improve its ability to cross biological membranes and enhance oral bioavailability.

-

Modulate pKa: The electron-withdrawing nature of the group can alter the basicity of the aniline nitrogen, influencing the ionization state of the molecule at physiological pH and affecting its interaction with protein targets.

Derivatives synthesized from this aniline have been explored in the development of kinase inhibitors for oncology and as scaffolds for other therapeutic areas.

Analytical and Quality Control Workflow

Ensuring the purity and identity of a key starting material is a non-negotiable aspect of pharmaceutical development. A robust analytical workflow is essential for quality control.

Recommended Analytical Techniques

A multi-faceted approach is required to fully characterize this compound.

| Technique | Purpose | Key Parameters to Monitor |

| HPLC (UV) | Purity assessment and quantification of related substance impurities. | Peak purity, area percentage of impurities, retention time relative to a reference standard. |

| GC-MS | Identification of volatile impurities and confirmation of molecular weight. | Analysis of residual solvents, starting materials, and volatile by-products. Mass spectrum confirmation. |

| ¹H and ¹⁹F NMR | Definitive structural confirmation and identification. | Chemical shifts, coupling constants, and integration consistent with the assigned structure. |

| FTIR | Functional group identification. | Presence of characteristic N-H and C-F stretching frequencies. |

Standard Operating Procedure: HPLC Purity Analysis

The following protocol outlines a general-purpose method for assessing the purity of the aniline derivative by High-Performance Liquid Chromatography (HPLC).

Objective: To separate the main component from potential process-related impurities and degradation products.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.[8] Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.[8]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate all peaks and report the area percentage of the main peak as the purity. Identify and quantify any known or unknown impurities against established specifications. The use of a modifier like formic acid helps ensure consistent protonation of the amine and improves peak shape by minimizing interactions with residual silanols on the column.[8]

Caption: A typical Quality Control (QC) workflow for a chemical intermediate.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its carefully arranged functional groups offer a unique combination of reactivity and property-enhancing characteristics. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is essential for any scientist looking to leverage its potential in the creation of next-generation pharmaceuticals and advanced materials.

References

- 1. klamar-reagent.com [klamar-reagent.com]

- 2. 1092461-38-5|this compound|BLD Pharm [bldpharm.com]

- 3. innospk.com [innospk.com]

- 4. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 5. 3-Chloro-2-(trifluoromethyl)aniline | CAS#:432-21-3 | Chemsrc [chemsrc.com]

- 6. 3-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N | CID 13750442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount for its successful application. This guide provides an in-depth technical overview of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline (CAS Number: 1092461-38-5). While specific experimental data for this compound is not extensively available in public literature, this document will leverage data from structurally similar compounds to provide predicted properties. Crucially, it will also detail robust, field-proven experimental protocols for the precise determination of these essential characteristics.

The strategic placement of chloro, fluoro, and trifluoromethyl groups on the aniline scaffold suggests a molecule of significant interest in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity, which are critical in drug design.[1] This guide will serve as a foundational resource for researchers working with this and similar halogenated aniline derivatives.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

CAS Number: 1092461-38-5

-

Molecular Formula: C₇H₄ClF₄N

-

Molecular Weight: 213.56 g/mol

-

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on the analysis of structurally related compounds.

| Property | Predicted Value/Range | Rationale and Comparative Data |

| Physical State | Solid | Substituted anilines with similar molecular weights are often solids at room temperature. |

| Melting Point | 30-50 °C | 3-Chloro-2-fluoroaniline has a melting point of 33-37 °C. The addition of a trifluoromethyl group may slightly alter this. |

| Boiling Point | >200 °C at 760 mmHg | 3-Chloro-2-(trifluoromethyl)aniline has a boiling point of approximately 238.2°C.[1] The additional fluorine atom in the target molecule is expected to result in a comparable boiling point. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | Anilines are generally insoluble in water.[2] The hydrophobic nature of the chloro, fluoro, and trifluoromethyl groups will further decrease aqueous solubility. |

| pKa (of the conjugate acid) | < 3 | The presence of multiple electron-withdrawing groups (Cl, F, CF₃) is expected to significantly decrease the basicity of the aniline nitrogen, resulting in a low pKa for the anilinium ion. For comparison, the pKa of 4-trifluoromethylaniline's conjugate acid is 2.75.[3] |

Experimental Protocols for Physicochemical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Load a small amount of the sample into the open end of a capillary tube to a depth of 2-3 mm.[4]

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface.[5]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[5]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[6]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is a key characteristic. The micro-scale method using a Thiele tube or a similar apparatus is suitable for small sample quantities.[7]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or a metal heating block)

-

Clamp and stand

Procedure:

-

Place a small amount (a few milliliters) of the liquid sample into the fusion tube.[8]

-

Invert a capillary tube (sealed end up) and place it inside the fusion tube containing the sample.[7]

-

Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heat the apparatus gradually.[9]

-

As the liquid heats, air trapped in the capillary tube will bubble out.

-

Continue heating until a steady stream of bubbles emerges from the capillary tube.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[10]

Solubility Determination

Understanding a compound's solubility profile is crucial for reaction setup, purification, and formulation.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes or droppers

Procedure:

-

Add approximately 10-20 mg of the solid sample to a test tube.

-

Add 1 mL of the chosen solvent (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane) in small portions.[11]

-

After each addition, vigorously agitate the mixture for at least 30 seconds.[12]

-

Observe the sample to determine if it has completely dissolved.

-

Classify the solubility as:

-

Soluble: The entire solid dissolves.

-

Partially soluble: Some of the solid dissolves.

-

Insoluble: No noticeable dissolution.

-

-

To assess solubility in acidic or basic aqueous solutions, use 5% HCl and 5% NaOH, respectively. A water-insoluble compound that dissolves in 5% HCl is likely basic (as an aniline would be).[13]

Caption: General Workflow for Solubility Testing.

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the molecular structure and is essential for confirming the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the chloro, fluoro, and trifluoromethyl substituents. The amine protons will appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons are sensitive to the electronic nature of the substituents.[14]

-

¹⁹F NMR: Fluorine NMR is a powerful tool for fluorinated compounds. A signal corresponding to the single fluorine atom on the ring and a signal for the trifluoromethyl group are expected.

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak (M⁺) will be accompanied by an M+2 peak with an intensity of about one-third of the M⁺ peak.[15][16] This isotopic pattern is a characteristic signature for a monochlorinated compound.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.

-

Aromatic C-H and C=C stretching: In their characteristic regions.

Reactivity and Stability

-

Reactivity: The aniline nitrogen is nucleophilic and can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. However, the presence of strong electron-withdrawing groups (Cl, F, CF₃) will significantly reduce the nucleophilicity of the amine compared to unsubstituted aniline.[3]

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, like many anilines, it may be sensitive to light and air over time, potentially leading to discoloration. It should be stored in a tightly sealed container in a cool, dark place.

Applications in Research and Development

Substituted anilines, particularly those containing fluorine and trifluoromethyl groups, are valuable building blocks in several areas:

-

Pharmaceuticals: The trifluoromethyl group can enhance metabolic stability and cell membrane permeability of drug candidates.[1] This aniline derivative could serve as a key intermediate in the synthesis of novel therapeutic agents.

-

Agrochemicals: Many modern herbicides and pesticides incorporate fluorinated aromatic moieties.

-

Materials Science: The unique electronic properties conferred by the substituents may make this compound a candidate for the synthesis of advanced polymers and electronic materials.[17]

Conclusion

This compound is a compound with significant potential in various fields of chemical research and development. While comprehensive experimental data is not yet widely published, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can confidently determine the physicochemical properties of this molecule and unlock its potential in their applications. The predictive data based on analogous compounds serves as a valuable starting point for experimental design.

References

- 1. innospk.com [innospk.com]

- 2. 2-TRIFLUOROMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. pennwest.edu [pennwest.edu]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. sparrow-chemical.com [sparrow-chemical.com]

A Technical Guide to the Safe Handling of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline

Abstract: 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline (CAS No. 1092461-38-5) is a highly substituted aniline derivative increasingly utilized as a key building block in the synthesis of complex pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, imparts desirable properties to target molecules but also necessitates a rigorous and well-informed approach to laboratory safety. This guide provides a comprehensive overview of the known and inferred hazards associated with this compound. It details field-proven protocols for safe handling, exposure control, emergency response, and proper disposal, designed for researchers, chemists, and drug development professionals. The causality behind each recommendation is explained to foster a deep-rooted culture of safety.

Section 1: Chemical Identity and Physicochemical Properties

Table 1: Chemical Identity and Estimated Physicochemical Properties

| Property | Value / Information | Source / Rationale |

| IUPAC Name | This compound | --- |

| CAS Number | 1092461-38-5 | [1] |

| Molecular Formula | C₇H₄ClF₄N | Calculated |

| Molecular Weight | 213.56 g/mol | Calculated |

| Appearance | Expected to be a colorless to yellow or amber liquid or low-melting solid. | Analogy to similar anilines.[2] |

| Boiling Point | Estimated >200 °C at 760 mmHg | Analogy to related compounds like 3-Chloro-2-(trifluoromethyl)aniline (238 °C).[3] |

| Density | Estimated ~1.4 - 1.5 g/cm³ | Analogy to related compounds; denser than water.[3] |

| Solubility | Expected to be insoluble or poorly soluble in water; soluble in organic solvents. | General property of substituted anilines.[3][4] |

| Flash Point | Estimated >90 °C | Analogy to related compounds like 3-Chloro-2-(trifluoromethyl)aniline (98 °C).[3] |

Note: The physicochemical data presented are estimates based on structurally related compounds. Experimental determination is required for definitive values.

Section 2: Hazard Identification and Toxicological Profile

No specific toxicological studies have been published for this compound. Therefore, a conservative hazard assessment must be conducted based on the known risks of the aniline scaffold and its functional groups. Anilines as a class are known for their potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[5] The presence of halogen and trifluoromethyl groups can further potentiate toxicity.

Based on safety data for closely related isomers, this compound should be treated as hazardous.[6]

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |

| Acute Toxicity, Dermal | Category 3 or 4 | H311/H312: Toxic/Harmful in contact with skin.[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[6] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[6] |

| (Single Exposure) | ||

| Hazardous to the Aquatic | (Not Classified) | Data not available, but release to the environment should be avoided.[7] |

| Environment |

Core Toxicological Concerns:

-

Systemic Toxicity: The primary risk associated with anilines is systemic toxicity upon absorption through the skin, inhalation, or ingestion. They can interfere with hemoglobin, leading to cyanosis (a bluish discoloration of the skin), headache, dizziness, and nausea.[5]

-

Irritation: The compound is expected to be a significant irritant to the skin, eyes, and respiratory tract.[6] Direct contact can cause redness, pain, and inflammation. Inhalation of vapors or aerosols can lead to irritation of the nose, throat, and lungs.

-

Chronic Effects: Long-term exposure to aromatic amines may pose other health risks, and some have been linked to carcinogenic effects.[5] Given the lack of data, chronic exposure to this compound should be minimized as a precautionary measure.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The "Hierarchy of Controls" is the fundamental framework for protecting laboratory personnel. Engineering controls are the most effective, followed by administrative controls, and finally, personal protective equipment (PPE), which serves as the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls:

-

Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound must be performed inside a properly functioning and certified chemical fume hood. This is non-negotiable and serves to control inhalation exposure.

Administrative Controls:

-

Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this chemical must be written and approved. All personnel must be trained on this SOP before beginning work.

-

Designated Area: Clearly mark the area within the fume hood where the compound is handled (e.g., "WARNING: TOXIC ANILINE DERIVATIVE WORK AREA").

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[7]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.[7]

-

Skin Protection:

-

Lab Coat: A full-length, buttoned lab coat is required.

-

Gloves: Due to the risk of skin absorption, selecting the correct gloves is critical. While nitrile gloves may offer splash protection, they are not recommended for prolonged contact with anilines.[8] For extended operations, consider heavier-duty gloves such as butyl or Viton. Always check the manufacturer's glove compatibility chart. Double-gloving is a recommended practice.

-

-

Respiratory Protection: When used within a fume hood, a respirator is typically not required. If a situation arises where the compound must be handled outside of a hood (a scenario that should be avoided), a NIOSH-approved respirator with an organic vapor cartridge is necessary. Personnel must be medically cleared and fit-tested to wear a respirator.[7]

Section 4: Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is essential to prevent accidental exposure and maintain chemical integrity.

Protocol 1: Routine Laboratory Handling Workflow

-

Preparation:

-

Confirm the fume hood is operational (check airflow monitor).

-

Don all required PPE (goggles, face shield, lab coat, appropriate gloves).

-

Prepare the designated work area by covering the surface with absorbent, disposable bench paper.

-

Assemble all necessary glassware and equipment within the fume hood.

-

-

Handling:

-

Retrieve the chemical from its storage location, ensuring the container is sealed and clean.

-

Transport the chemical in a secondary, non-breakable container.

-

Perform all transfers (weighing, dispensing) within the fume hood. Use a spatula or pipette as appropriate. Avoid generating dust or aerosols.

-

Keep the container tightly sealed when not in use.

-

-

Post-Handling:

-

Securely close the primary container.

-

Wipe the exterior of the container with a damp cloth to remove any residue before returning to storage.

-

Decontaminate all glassware and equipment that came into contact with the chemical.

-

Carefully package all contaminated disposable materials (bench paper, wipes, gloves) into a designated hazardous waste bag inside the hood.

-

Remove PPE in the correct order (gloves first), and wash hands thoroughly.

-

Storage Requirements:

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials, particularly strong oxidizing agents, acids, acid chlorides, and anhydrides.

-

The storage area should be secure and accessible only to authorized personnel.

Section 5: Emergency Procedures (Spills, Fire, First Aid)

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes. A safety shower should be used for large-area contact. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response:

The appropriate response depends on the scale of the spill. All personnel should be trained to differentiate between a minor spill they can handle and a major spill requiring emergency services.

Caption: Decision workflow for responding to a chemical spill.

Protocol 2: Small-Scale Spill Cleanup (<100 mL, within a fume hood)

-

Alert & Secure: Alert nearby personnel. Ensure the fume hood sash is lowered to the appropriate working height.

-

Don PPE: Wear double gloves, safety goggles, a face shield, and a lab coat.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to dike the spill and prevent it from spreading.

-

Absorb: Apply the absorbent material over the spill, working from the outside in to minimize splashing.

-

Collect: Carefully scoop the absorbed material using non-sparking tools into a designated, labeled hazardous waste container.

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the waste container.

-

Dispose: Seal the waste container, properly label it as "Spill Debris containing this compound," and arrange for pickup by Environmental Health & Safety (EHS).

-

Report: Report the incident to your supervisor.

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[6] Do not use a direct stream of water, as it may spread the fire.

-

Hazards from Combustion: Fire may produce irritating, corrosive, and toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6]

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).

Section 6: Disposal Considerations

This compound and any materials contaminated with it must be treated as hazardous waste.

-

Waste Collection: Collect waste in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.

-

Disposal Method: Disposal must be handled by a licensed hazardous waste disposal company. Do not dispose of down the drain or in general trash.[7] Follow all local, state, and federal regulations for hazardous waste disposal.

References

- 1. This compound|å æçå°H5 [klamar-reagent.com]

- 2. innospk.com [innospk.com]

- 3. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. tuodaindus.com [tuodaindus.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Spectral Analysis of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline (CAS 1092461-38-5). Designed for researchers, scientists, and drug development professionals, this document elucidates the predicted mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy characteristics of this complex halogenated aniline. Given the limited availability of public experimental spectra for this specific compound, this guide leverages spectral data from structurally analogous compounds to provide a robust predictive analysis. This approach not only offers a detailed spectral forecast but also demonstrates the application of fundamental spectroscopic principles in structural elucidation.

Introduction

This compound is a highly substituted aromatic amine with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The presence of multiple electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) and an electron-donating amino group on the benzene ring creates a unique electronic environment, making a thorough structural characterization essential. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous identification and purity assessment. This guide offers a detailed roadmap for interpreting the key spectral features of this molecule.

A commercial supplier, BLDpharm, indicates the availability of NMR, HPLC, and LC-MS data for this compound, suggesting that experimental data can be obtained for comparison with the predictions outlined herein[1].

Molecular Structure and Predicted Spectral Behavior

The strategic placement of substituents on the aniline ring dictates the expected spectral outcomes. The interplay of their electronic and steric effects will be a recurring theme in the interpretation of the mass spectrum, NMR spectra, and IR spectrum.

Caption: Molecular Structure of this compound.

Mass Spectrometry: Unraveling the Molecular Formula and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation : A standard GC-MS system equipped with an electron ionization source.

-

GC Conditions :

-

Column : A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature : 250 °C.

-

Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

-

MS Conditions :

-

Ionization Energy : 70 eV.

-

Mass Range : m/z 40-400.

-

Predicted Mass Spectrum

Molecular Ion Peak: The nominal molecular weight of this compound (C₇H₄ClF₄N) is 213.56 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion (M⁺) will appear as a pair of peaks at m/z 213 (for the ³⁵Cl isotope) and m/z 215 (for the ³⁷Cl isotope), with a characteristic intensity ratio of approximately 3:1[2]. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.

Key Fragmentation Pathways: The fragmentation of the molecular ion will be influenced by the stability of the resulting fragments. The trifluoromethyl group is a common point of fragmentation in similar molecules[3][4].

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

-

Loss of HF (m/z 193/195): Elimination of hydrogen fluoride is a plausible fragmentation pathway.

-

Loss of a Chlorine Radical (m/z 178): Cleavage of the C-Cl bond would result in a fragment at m/z 178.

-

Loss of a Trifluoromethyl Radical (m/z 144/146): The C-CF₃ bond is relatively labile, and its cleavage would lead to a significant peak at m/z 144/146.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy provides invaluable information about the connectivity and chemical environment of the atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be particularly informative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments : Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. For more detailed analysis, 2D correlation experiments like COSY and HSQC can be performed.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two aromatic protons. The chemical shifts will be influenced by the surrounding substituents. The amino group protons will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.0 - 7.3 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 1-2 |

| H-5 | 6.8 - 7.1 | Triplet-like (t) | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-9 |

| NH₂ | 4.0 - 5.5 | Broad singlet | - |

The predictions are based on data from analogous compounds such as 3-chloro-2-fluoroaniline and 2-fluoro-6-(trifluoromethyl)aniline[3][5].

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms. The chemical shifts will be significantly affected by the electronegative substituents, and the carbons bonded to or near fluorine atoms will exhibit C-F coupling.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (C-NH₂) | 140 - 145 | ²J(C-F) ≈ 15-20 |

| C-2 (C-F) | 150 - 155 | ¹J(C-F) ≈ 240-250 |

| C-3 (C-Cl) | 115 - 120 | ²J(C-F) ≈ 20-25 |

| C-4 | 125 - 130 | ⁴J(C-F) ≈ 3-5 |

| C-5 | 120 - 125 | ³J(C-F) ≈ 5-10 |

| C-6 (C-CF₃) | 118 - 123 | ²J(C-F) ≈ 30-35 |

| CF₃ | 120 - 125 | ¹J(C-F) ≈ 270-280 |

Predictions are informed by data from related compounds like 2-fluoro-6-(trifluoromethyl)aniline and 3-chloro-4-fluoroaniline[2][3][6].

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorinated compounds and will provide two distinct signals for the two different fluorine environments in the molecule.

| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

| Ar-F | -120 to -140 | Multiplet |

| CF₃ | -60 to -65 | Singlet or narrow multiplet |

The fluorine atom attached to the aromatic ring will show couplings to the nearby aromatic protons. The trifluoromethyl group's fluorine atoms are equivalent and will likely appear as a singlet or a narrow multiplet due to long-range couplings. The wide chemical shift range of ¹⁹F NMR makes signal assignment straightforward[7][8].

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation : A small amount of the liquid or solid sample is placed directly on the ATR crystal.

-

Instrumentation : A standard FTIR spectrometer with an ATR accessory.

-

Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by the following key absorption bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretching (asymmetric and symmetric) | 3400 - 3500 | Medium |

| Aromatic C-H stretching | 3000 - 3100 | Medium to Weak |

| Aromatic C=C stretching | 1580 - 1620 | Medium to Strong |

| N-H bending | 1550 - 1650 | Medium |

| C-F stretching (CF₃) | 1100 - 1300 | Strong, multiple bands |

| C-F stretching (Aromatic) | 1200 - 1250 | Strong |

| C-Cl stretching | 700 - 800 | Medium |

The presence of strong absorption bands in the 1100-1300 cm⁻¹ region is a characteristic feature of compounds containing a trifluoromethyl group. The N-H stretching bands will appear as a doublet in the 3400-3500 cm⁻¹ range, which is typical for primary amines[2][3][5].

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. By leveraging data from structurally related compounds, we have established a solid framework for the interpretation of its Mass, NMR, and IR spectra. The predicted data, including isotopic patterns in MS, complex coupling patterns in NMR, and characteristic functional group absorptions in IR, offer a detailed spectral signature for this molecule. This guide serves as a valuable resource for researchers in the synthesis and application of this and other complex halogenated anilines, underscoring the power of predictive spectroscopy in modern chemical research.

References

- 1. bldpharm.com [bldpharm.com]

- 2. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-6-(trifluoromethyl)aniline | C7H5F4N | CID 518959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-2-fluoroaniline | C6H5ClFN | CID 75014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloro-4-fluoroaniline(367-21-5) 13C NMR spectrum [chemicalbook.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. biophysics.org [biophysics.org]

Foreword: Navigating the Solubility Landscape for Advanced Pharmaceutical Intermediates

An In-Depth Technical Guide to the Solubility of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline in Organic Solvents

In the realm of drug discovery and development, the journey from a promising molecule to a viable therapeutic agent is paved with critical physicochemical challenges. Among the most fundamental of these is solubility. For researchers working with complex intermediates like this compound, a nuanced understanding of its behavior in various organic solvents is not merely academic—it is a cornerstone of process development, reaction optimization, purification, and formulation. This guide is designed to move beyond simple data points, offering a framework for predicting, experimentally determining, and rationally understanding the solubility of this multifaceted compound. As your partner in the laboratory, my objective is to equip you with the foundational principles and field-proven methodologies necessary to confidently navigate the solubility landscape of this and other advanced chemical entities.

Physicochemical Profile of this compound: A Structural Approach to Solubility Prediction

The solubility of a compound is intrinsically linked to its molecular structure. By deconstructing this compound into its constituent functional groups, we can build a predictive model of its behavior based on the principle of "like dissolves like."[1][2]

-

The Aromatic Core: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

-

The Amine Group (-NH₂): The aniline moiety introduces polarity and the capacity for hydrogen bonding. The lone pair of electrons on the nitrogen and the N-H bonds can act as hydrogen bond acceptors and donors, respectively. This suggests potential solubility in polar protic solvents.

-

Halogen Substituents (-Cl, -F): The chloro and fluoro groups are highly electronegative, creating dipole moments within the molecule. This enhances its overall polarity, suggesting favorable interactions with polar aprotic solvents.

-

The Trifluoromethyl Group (-CF₃): This is a powerful modulator of physicochemical properties. The -CF₃ group is strongly electron-withdrawing and significantly increases the lipophilicity (fat-solubility) of a molecule.[3][4] This property is known to enhance solubility in non-polar environments and is a common strategy in drug design to improve membrane permeability.[4] The C-F bond's strength also confers high metabolic stability.[4]

Integrated Analysis:

The structure of this compound presents a fascinating dichotomy. The highly lipophilic trifluoromethyl group and the nonpolar benzene ring suggest good solubility in nonpolar and weakly polar solvents. Conversely, the polar amine and halogen groups suggest compatibility with polar solvents. The amine group's ability to hydrogen bond is somewhat sterically hindered by the adjacent fluoro and trifluoromethyl groups, which may temper its interaction with protic solvents.

Based on this analysis, we can formulate a hypothesis regarding its solubility profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | High | Dominated by the lipophilic -CF₃ group and the aromatic ring. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | High to Moderate | Favorable dipole-dipole interactions with the C-Cl, C-F, and C-N bonds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | Hydrogen bonding is possible via the -NH₂ group, but steric hindrance and the large lipophilic portion of the molecule may limit solubility compared to simpler anilines. |

| Water | Water | Very Low / Insoluble | The large, hydrophobic aromatic structure and the lipophilic -CF₃ group are expected to overcome the hydrophilic contribution of the amine group. |

The Gold Standard: Experimental Determination of Thermodynamic Solubility

While theoretical predictions provide a valuable starting point, empirical data is indispensable for process chemistry and drug development. The isothermal shake-flask method is widely recognized as the definitive technique for determining thermodynamic solubility.[5] It is designed to achieve a true equilibrium between the undissolved solid and the saturated solution at a constant temperature.

Core Protocol: Isothermal Shake-Flask Method

This protocol provides a robust framework for obtaining accurate and reproducible solubility data.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Glass vials or flasks with airtight seals

-

Thermostatically controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Centrifuge (optional)

-

Calibrated positive displacement pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment to confirm that equilibrium has been reached with a saturated solution.

-

Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Securely seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a stable concentration.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifugation or filtration is required.[5] The most reliable method is to filter an aliquot of the supernatant through a syringe filter compatible with the solvent.

-

Sampling and Dilution: Immediately after filtration, accurately pipette a known volume of the clear, saturated filtrate into a volumetric flask. Dilute with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL, g/100 g of solvent, or mol/L.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Quantitative Analysis: Choosing the Right Tool for the Job

Accurate quantification of the dissolved solute is critical. The choice of analytical technique depends on factors such as the required sensitivity, the complexity of the matrix, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for its specificity, sensitivity, and accuracy, especially for analyzing aromatic amines.[6][7]

-

Principle: A reversed-phase C18 column is typically used. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good separation of the analyte from any potential impurities.

-

Detection: A UV detector set to a wavelength of maximum absorbance for the aniline derivative (typically between 230-280 nm) provides excellent sensitivity.[8][9]

-

Quantification: A calibration curve is generated by injecting known concentrations of this compound and plotting the peak area against concentration. The concentration of the unknown sample is then determined from this curve.

UV-Vis Spectrophotometry

For a rapid and simpler analysis, UV-Vis spectrophotometry can be employed, provided the compound has a distinct chromophore and no other components in the solution absorb at the analytical wavelength.

-

Principle: Based on Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte.

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound. For anilines, this is often around 230 nm or 280 nm.[8]

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the λmax.

-

Create a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample from the solubility experiment and use the calibration curve to determine its concentration.

-

Caption: Logic for Selecting an Appropriate Analytical Method for Quantification.

Data Presentation and Application

Systematic recording and presentation of solubility data are crucial for its application in process development and research. Data should be meticulously documented as follows:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

The acquired solubility data directly informs critical decisions in:

-

Reaction Chemistry: Selection of an appropriate solvent to ensure all reactants remain in the solution phase.

-

Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for effective purification.

-

Formulation: Understanding solubility is the first step in developing liquid formulations or predicting dissolution rates for solid dosage forms.

References

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]

molecular structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline

An In-depth Technical Guide to the Molecular Structure and Analysis of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline

Executive Summary

This compound, identified by CAS Number 1092461-38-5, is a highly functionalized aromatic amine of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the aniline core, imparts a distinct combination of lipophilicity, metabolic stability, and electronic properties. These characteristics make it a valuable building block in the design of complex bioactive molecules.[2][3] This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and the spectroscopic techniques essential for its characterization. It is intended for researchers, synthetic chemists, and drug development professionals who require a deep understanding of this compound's structural and analytical profile.

Introduction: The Strategic Importance of Fluorination in Molecular Design

The deliberate incorporation of fluorine and fluorinated groups is a cornerstone of modern medicinal chemistry.[2] The trifluoromethyl (-CF₃) group, in particular, is a powerful tool for modulating a molecule's pharmacokinetic and pharmacodynamic properties.[4] It is known to enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties that can strengthen binding interactions with biological targets.[2][3]

In this compound, the -CF₃ group at position 6, combined with the ortho-fluoro and meta-chloro substituents, creates a unique electronic and steric environment around the aniline core. This guide will deconstruct the molecule's structure through a detailed examination of its spectroscopic signatures, providing the foundational knowledge required for its use in synthesis and quality control.

Molecular Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1092461-38-5 | [1][5] |

| Molecular Formula | C₇H₄ClF₄N | [1] |

| Molecular Weight | 213.56 g/mol | [1] |

| Appearance | Typically a liquid or low-melting solid | - |

| Purity | Often supplied at ≥95% | [5] |

Molecular Structure Diagram

The 2D structure of the molecule is presented below, illustrating the relative positions of the functional groups on the benzene ring.

Caption: 2D structure of this compound.

Synthesis and Reactivity Insights

Trifluoromethylated anilines are crucial intermediates for a wide range of active compounds.[6] While specific, published synthetic routes for this compound are proprietary, a general and logical pathway involves the reduction of a corresponding nitrobenzene precursor. This approach is a standard transformation in organic synthesis.[7]

Proposed Synthetic Workflow

The synthesis would logically proceed from a substituted nitrobenzene, which itself can be built up through sequential nitration and halogenation steps. The final reduction of the nitro group to an amine is a key transformation.

Caption: A plausible synthetic workflow for the target aniline derivative.

Expert Insight: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) is a clean and efficient method, while metal/acid combinations like iron in acetic or hydrochloric acid are robust, cost-effective alternatives suitable for large-scale production. The specific conditions must be optimized to avoid dehalogenation.

Spectroscopic Elucidation of Molecular Structure

A definitive structural confirmation relies on a combination of spectroscopic methods. The following sections detail the expected spectral data based on established principles and analysis of analogous compounds.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and environment of atoms in the molecule. For this compound, ¹H, ¹⁹F, and ¹³C NMR are all highly informative.

-

¹H NMR (Proton NMR): The spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the C4 and C5 positions. The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The aromatic protons will be split into doublets due to coupling with each other.

-

¹⁹F NMR (Fluorine NMR): This is a critical technique for this molecule. Two signals are expected: one for the single fluorine atom attached to the ring and another for the three equivalent fluorine atoms of the -CF₃ group. The chemical shifts will be distinct, and there may be observable through-space or through-bond coupling between the C2-F and the C6-CF₃ group.[10][11]

-

¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals. The carbons directly attached to fluorine (C2, C6, and the CF₃ carbon) will exhibit large one-bond C-F coupling constants. The signals will be influenced by the strong electron-withdrawing effects of the halogen substituents.

Table 2: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling |

|---|---|---|

| ¹H (Aromatic) | ~6.8 - 7.5 | Doublets (d) |

| ¹H (Amine) | ~3.5 - 5.0 (variable) | Broad Singlet (br s) |

| ¹⁹F (C2-F) | ~ -120 to -140 | Singlet or complex multiplet |

| ¹⁹F (C6-CF₃) | ~ -60 to -65 | Singlet or complex multiplet |

| ¹³C (Aromatic) | ~110 - 150 | Quartets (q) and Doublets (d) due to C-F coupling |

| ¹³C (CF₃) | ~120 - 125 | Quartet (q) due to ¹JCF |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's composition from its fragmentation pattern.

-

Molecular Ion (M⁺): The key diagnostic feature will be the molecular ion peak pattern. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the spectrum will show two peaks: one at m/z 213 (for the C₇H₄³⁵ClF₄N⁺ ion) and a second, less intense peak at m/z 215 (for the C₇H₄³⁷ClF₄N⁺ ion). The intensity ratio of these peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom.[9]

-

Fragmentation Pathway: Under electron ionization (EI), the molecular ion is expected to fragment through logical pathways, including the loss of radicals or neutral molecules.

Caption: Plausible EI-MS fragmentation pathway for the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 1600 - 1630 | N-H Scissoring (bending) | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C Aromatic Ring Stretch | Benzene Ring |

| 1100 - 1350 | C-F Stretch (strong) | -CF₃ and Ar-F |

| 1000 - 1100 | C-N Stretch | Aryl Amine |

| 700 - 800 | C-Cl Stretch | Aryl Chloride |

Experimental Protocols

To ensure high-quality, reproducible data, standardized analytical protocols must be followed.

Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

-

-

Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal resolution.

-

Tuning and Locking: Tune the appropriate probes (¹H, ¹⁹F, ¹³C) and lock the field frequency to the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition: Acquire the spectra using standard pulse programs. For ¹³C NMR, a longer acquisition time with a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Protocol: Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC-MS) inlet.

-

Rationale: GC-MS is ideal as it separates the analyte from potential impurities before it enters the ion source, providing a clean mass spectrum.

-

-

Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Rationale: 70 eV is the standard energy for EI because it provides reproducible fragmentation patterns that are comparable to library spectra.

-

-

Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragment ions.

-

Data Interpretation: Analyze the resulting spectrum for the characteristic [M]⁺ and [M+2]⁺ isotope pattern for chlorine and identify major fragment ions to confirm the structure.

Safety, Handling, and Storage

As with many halogenated aromatic amines, this compound should be handled with care.

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13][14] Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14][15]

-

Hazards: While specific toxicity data for this compound is limited, analogous compounds are often harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[12][16][17]

Conclusion

This compound is a structurally complex and synthetically valuable molecule. Its molecular architecture, confirmed through a multi-technique spectroscopic approach, is defined by the interplay of its three distinct halogen-containing substituents. A thorough understanding of its NMR, MS, and IR data is not merely an academic exercise; it is a prerequisite for its effective use in the rigorous and regulated environment of drug discovery and development. The data and protocols presented in this guide provide the necessary framework for researchers to confidently identify, characterize, and deploy this important chemical building block.

References

- 1. 1092461-38-5|this compound|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound|å æçå° [klamar-reagent.com]

- 6. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 7. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. innospk.com [innospk.com]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. fishersci.ie [fishersci.ie]

Fluorinated Building Blocks in Drug Discovery: A Strategic Guide to Molecular Optimization

An In-depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, it is understood that the introduction of a functional group is not a matter of synthetic convenience, but a strategic decision aimed at solving a specific design challenge. Among the tools available to the medicinal chemist, fluorine stands unique. It is not merely a hydrogen bioisostere; it is a powerful modulator of molecular properties.[1][2][3][4] The decision to incorporate fluorine is a deliberate one, aimed at overcoming specific hurdles in the drug discovery cascade, from metabolic instability to poor target engagement.

This guide eschews a conventional textbook structure. Instead, it is organized around the core problems that drug discovery teams face daily and illustrates how fluorinated building blocks provide targeted solutions. We will explore the causality behind these choices, backed by established protocols and data, to provide a field-proven framework for leveraging organofluorine chemistry.[5][6] Approximately 30% of approved drugs since 2020 contain fluorine, a testament to its profound impact.[7]

Part 1: The Primary Directive in Lead Optimization - Enhancing Metabolic Stability

A common failure mode for promising lead compounds is rapid metabolic degradation, often by Cytochrome P450 (CYP) enzymes.[7] This leads to a short half-life and necessitates higher or more frequent dosing, increasing the risk of toxicity. The strategic introduction of fluorine offers a robust solution by blocking these metabolic "hot spots."

The Causality: Why Fluorine Works

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (~485 kJ/mol for an sp³ carbon).[7] CYP enzymes typically metabolize drugs through oxidation of C-H bonds. By replacing a metabolically vulnerable C-H bond with a C-F bond, that position is effectively "armored" against enzymatic attack.[7][8] The trifluoromethyl (-CF₃) group is particularly effective at deactivating adjacent aromatic rings towards oxidation.[9]

This strategic replacement not only enhances metabolic stability but can also divert metabolism to safer pathways, reducing the formation of toxic metabolites.[7]

Workflow: Identifying and Addressing Metabolic Hotspots

Caption: Workflow for metabolic stabilization using fluorinated building blocks.

Protocol: Representative Synthesis of a Trifluoromethylated Analog

This protocol outlines a typical Suzuki coupling to introduce a trifluoromethyl group onto an aromatic core, a common strategy for enhancing metabolic stability.[10]

Objective: To replace a metabolically labile aryl-bromide on a lead scaffold with a more stable aryl-CF₃ group.

Materials:

-

Aryl-bromide lead compound (1.0 eq)

-

4-(Trifluoromethyl)phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (0.04 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the aryl-bromide lead compound, 4-(trifluoromethyl)phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Degas the mixture by bubbling N₂ through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the desired trifluoromethylated analog.

Part 2: Modulating Physicochemical Properties - The Electronic Influence

Beyond steric blocking, fluorine's extreme electronegativity (3.98 on the Pauling scale) profoundly alters a molecule's electronic properties.[2][7] This allows for the fine-tuning of acidity/basicity (pKa) and lipophilicity (LogP/LogD), which are critical for solubility, membrane permeability, and target binding.[11][12]

The Causality: Inductive Effects and Lipophilicity

-

pKa Modulation: Fluorine's strong electron-withdrawing inductive effect lowers the pKa of nearby acidic groups (making them stronger acids) and lowers the pKa of the conjugate acids of nearby basic groups (making bases weaker).[7][13] This is a crucial tactic for improving bioavailability, as reducing the basicity of an amine can increase the proportion of the neutral species required to cross cell membranes.[2]

-

Lipophilicity (LogP): The effect of fluorine on lipophilicity is highly context-dependent.[12][14] A single fluorine substitution for hydrogen often slightly increases LogP.[7] However, the introduction of more polar motifs like the difluoromethyl (-CHF₂) group can serve as a lipophilic hydrogen bond donor, a unique property.[14] Conversely, groups like trifluoromethyl (-CF₃) are strongly lipophilic.[14] This tunability allows chemists to carefully balance solubility and permeability.

Data Presentation: Impact of Fluorination on pKa and LogP

| Compound Pair | Non-Fluorinated pKa | Fluorinated Analog | Fluorinated pKa | ΔpKa | Non-Fluorinated LogP | Fluorinated LogP | ΔLogP |

| Aniline | 4.6 | 4-Fluoroaniline | 4.65 | +0.05 | 0.90 | 1.15 | +0.25 |

| Benzylamine | 9.33 | 2-Fluorobenzylamine | 8.83 | -0.50 | 1.09 | 1.32 | +0.23 |

| Benzoic Acid | 4.20 | 4-Fluorobenzoic Acid | 4.14 | -0.06 | 1.87 | 2.13 | +0.26 |

| Toluene | N/A | Trifluorotoluene | N/A | N/A | 2.73 | 3.32 | +0.59 |

Note: pKa and LogP values are representative and can vary based on experimental conditions. This table illustrates general trends.

Caption: Inductive effect of a CF₃ group reducing the basicity of an amine.

Part 3: Enhancing Potency through Conformational Control and Binding Interactions

Fluorine can improve binding affinity not just by altering electronics, but by influencing the molecule's three-dimensional shape and its interactions within the target's binding pocket.

The Causality: Unique Fluorine Interactions

-

Conformational Restriction: The gauche effect, an attraction between vicinal electronegative substituents, can be exploited. For example, in fluorinated cyclohexane rings, fluorine substitution can lock the ring into a specific conformation that is more favorable for binding to the target protein.[1]

-

Hydrogen Bond Acceptor: The polarized C-F bond allows fluorine to act as a weak hydrogen bond acceptor, forming productive interactions with protein backbone amides or side chains.[7][8]

-

Orthogonal Multipolar Interactions: Fluorine can engage in favorable multipolar interactions with carbonyl groups in the protein backbone, an interaction distinct from classical hydrogen bonds, which can significantly enhance binding affinity.[1]

Part 4: The Modern Chemist's Fluorinated Building Blocks

While late-stage fluorination is a powerful technique, the building block approach remains a dominant strategy in drug discovery for its reliability and scalability.[15][16] A diverse array of fluorinated building blocks is now commercially available, enabling rapid synthesis of analogs.

Key Classes of Fluorinated Building Blocks:

-

Simple Fluorides: Fluoroaromatics, fluoroaliphatics, and fluorinated heterocycles.[17][18]

-

Trifluoromethylated (-CF₃) Scaffolds: The -CF₃ group is one of the most common fluorine motifs in pharmaceuticals, valued for its metabolic stability and lipophilicity.[9][13] Examples include trifluoromethyl-pyridines and -pyrazoles.

-

Difluoromethyl (-CHF₂) and Monofluoromethyl (-CH₂F) Groups: These provide different electronic and lipophilic properties compared to -CF₃ and can act as bioisosteres for hydroxyl or thiol groups.[14]

-

Fluoroalkoxy Groups (-OCF₃, -OCHF₂): These offer an alternative way to modulate lipophilicity and electronics.[15][19]

-

Emerging Motifs (The "Super-CF₃"): The pentafluorosulfanyl (-SF₅) group is gaining attention as a "super-trifluoromethyl" group due to its greater lipophilicity and steric bulk, offering a new avenue for molecular design.[20][21][22]

Part 5: Emerging Frontiers - Fluorine in Diagnostics

The utility of fluorine extends beyond therapeutics into diagnostics. The positron-emitting isotope Fluorine-18 (¹⁸F) is a cornerstone of Positron Emission Tomography (PET) imaging.[2][23] By labeling a drug candidate with ¹⁸F, researchers can non-invasively study its pharmacokinetics, biodistribution, and target engagement in vivo, providing invaluable data for clinical translation.[2][11]

Conclusion

The strategic incorporation of fluorinated building blocks is an indispensable part of modern drug discovery. It is a data-driven, hypothesis-led process aimed at solving specific, well-defined problems in the optimization of a lead compound. By understanding the causal relationships between fluorine's unique properties and its effects on a molecule's ADME profile and target interactions, researchers can more effectively design the next generation of safer and more efficacious medicines. The ever-expanding toolbox of novel fluorinated motifs and synthetic methods ensures that fluorine will remain a "magical element" in the chemist's arsenal for the foreseeable future.[23][24]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]